molecular formula C26H23N5O3S B2683414 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 946329-49-3

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2683414
CAS No.: 946329-49-3
M. Wt: 485.56
InChI Key: ARVAFDDBYUBAAM-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 3-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The indole moiety, known for its role in modulating serotoninergic and kinase-related pathways, suggests possible applications in anti-inflammatory or anticancer research .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-33-18-9-7-8-17(14-18)31-25(20-15-27-21-11-4-3-10-19(20)21)29-30-26(31)35-16-24(32)28-22-12-5-6-13-23(22)34-2/h3-15,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVAFDDBYUBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a triazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the indole moiety into the triazole framework .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be utilized to produce large quantities of the compound with consistent quality. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the category of triazole derivatives, characterized by the presence of the indole and triazole moieties. Its molecular formula is C26H23N5O2SC_{26}H_{23}N_{5}O_{2}S with a molecular weight of 525.56 g/mol. The unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown potential as:

  • Antifungal Agents : Studies indicate that triazole derivatives exhibit significant antifungal activity against various strains, including Candida and Aspergillus. The incorporation of the triazole-thioether moiety enhances antifungal efficacy compared to traditional antifungal agents .
  • Antibacterial Agents : The compound's structure allows it to act against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). SAR (Structure-Activity Relationship) studies suggest that modifications on the phenyl rings can enhance antibacterial potency .

Antiviral Properties

Recent research highlights the antiviral potential of triazole derivatives. The compound may interact with viral enzymes or receptors, inhibiting viral replication. Its structural similarity to known antiviral agents positions it as a promising candidate for further investigation in antiviral drug development .

Anticancer Activity

Triazole compounds have been explored for their anticancer properties. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of functional groups through nucleophilic substitutions.
  • Optimization of reaction conditions (temperature, solvent choice) to enhance yield and purity .

Case Studies

Several studies have documented the efficacy of similar triazole compounds:

  • A series of 1,2,4-triazole derivatives demonstrated enhanced antifungal activity compared to existing treatments, with some exhibiting MIC values significantly lower than commercial antifungals .
  • Research on triazole-pyrimidine hybrids revealed potent antibacterial activity against MRSA strains, highlighting the potential for developing new antibiotics from triazole scaffolds .

Mechanism of Action

The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Key Observations :

  • Indole vs.
  • Methoxy Positioning: The 3-methoxyphenyl group (target) vs.
  • Acetamide Tail: The N-(2-methoxyphenyl) group offers dual methoxy functionalities, which may improve solubility over non-polar substituents like 3-methylphenyl .

Anti-Exudative and Anti-Inflammatory Activity

  • Target Compound : Hypothesized to exhibit anti-inflammatory activity due to the indole moiety, which is linked to COX-2 inhibition in analogs like N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41 in ).
  • Furan-Triazole Derivatives: reports 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showing 40–60% anti-exudative activity at 10 mg/kg, comparable to diclofenac . The target compound’s indole group may enhance potency but requires empirical validation.

Antiproliferative Activity

  • Hydroxyacetamide Derivatives : highlights triazole-linked hydroxyacetamides (e.g., FP1-12) with IC50 values of 2–8 μM against breast cancer cell lines. The target compound’s methoxy groups may reduce metabolic degradation, extending half-life .
  • Indole-Oxadiazole Hybrids: notes enzyme inhibition (e.g., acetylcholinesterase) for N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, suggesting similar targets for the triazole-indole analog .

Biological Activity

The compound 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel synthetic molecule that integrates indole and triazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N6O2SC_{29}H_{28}N_{6}O_{2}S with a molecular weight of 524.64 g/mol. The structure features a triazole ring attached to indole and methoxyphenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC29H28N6O2S
Molecular Weight524.64 g/mol
IUPAC NameThis compound
SolubilityNot available

Biological Activity Overview

The compound exhibits a range of biological activities including antibacterial , antifungal , anticancer , and anti-inflammatory properties. The following sections elaborate on these activities based on recent research findings.

Antibacterial Activity

Research indicates that compounds containing the triazole moiety have significant antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Pseudomonas aeruginosa0.5

These results suggest that the compound's structural features enhance its interaction with bacterial enzymes or cell membranes, leading to effective inhibition of bacterial growth .

Antifungal Activity

The compound's antifungal activity has also been investigated, particularly against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. Studies have shown promising results with MIC values ranging from 0.0156 to 0.5 μg/mL for similar triazole derivatives . The presence of the indole group is believed to contribute to this antifungal activity through synergistic effects with the triazole core.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits anticancer properties against several cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values reported for these cell lines are as follows:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3

These values indicate that the compound is more potent than some reference drugs such as doxorubicin (IC50 = 3.23 µg/mL), suggesting its potential as a lead candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Receptor Modulation : The indole structure can interact with various receptors in cancer cells, modulating signaling pathways that lead to apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that compounds like this can induce oxidative stress in microbial cells, leading to cell death .

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